molecular formula C17H22N2O3 B2681213 N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide CAS No. 2411256-73-8

N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide

Cat. No.: B2681213
CAS No.: 2411256-73-8
M. Wt: 302.374
InChI Key: PFKCXTALYPWVTF-UHFFFAOYSA-N
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Description

N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid used in medical settings for pain management and anesthesia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide typically involves the reaction of 4-anilino-N-phenethylpiperidine (4-ANPP) with an organic acid to form an amide. The process includes several steps, such as:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide involves its binding to opioid receptors, particularly the mu-opioid receptor. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the intracellular concentration of cyclic AMP (cAMP). This cascade ultimately leads to analgesic effects and other pharmacological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide is unique due to its specific structural modifications, which impart distinct pharmacological properties. The presence of the methoxy group and the prop-2-enamide moiety contribute to its high potency and specific receptor interactions .

Properties

IUPAC Name

N-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-3-16(20)18-14-8-10-19(11-9-14)17(21)12-13-6-4-5-7-15(13)22-2/h3-7,14H,1,8-12H2,2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKCXTALYPWVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(CC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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